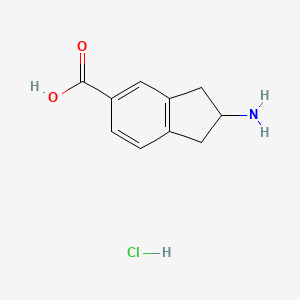![molecular formula C10H10O2S B6283638 (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid CAS No. 140134-65-2](/img/no-structure.png)
(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid, also known as 4-methylthio-2-butenoic acid (MTB) is a naturally occurring, sulfur-containing fatty acid that is found in a variety of organisms, including bacteria, fungi, and plants. MTB is known to have a variety of biological activities, including antimicrobial, antifungal, and insecticidal properties. It is also known to have antioxidant, anti-inflammatory, and anti-cancer effects. In addition, MTB has been studied for its potential therapeutic applications, including its use as an anti-diabetic agent and for its potential to treat neurological disorders.
科学研究应用
MTB has been studied extensively in the fields of biochemistry and physiology. It has been used as an experimental tool to investigate the effects of fatty acids on cell membrane properties, and has been used to study the role of fatty acids in regulating gene expression. Additionally, MTB has been used to study the effects of fatty acids on the activity of enzymes involved in metabolic pathways. Furthermore, MTB has been studied for its potential therapeutic applications, including its use as an anti-diabetic agent and for its potential to treat neurological disorders.
作用机制
MTB is known to interact with a variety of cellular targets, including membrane-bound proteins, enzymes, and transcription factors. It is believed to interact with these targets through a variety of mechanisms, including direct binding, modulation of enzyme activity, and modulation of gene expression. Additionally, MTB is believed to interact with cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and to modulate the activity of transcription factors, such as NF-κB.
Biochemical and Physiological Effects
MTB has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in metabolic pathways, such as fatty acid β-oxidation and glycolysis. Additionally, MTB has been shown to modulate the activity of transcription factors, such as NF-κB, and to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. Furthermore, MTB has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.
实验室实验的优点和局限性
The main advantage of using MTB in laboratory experiments is its low cost and ease of synthesis. Additionally, MTB is relatively stable and has a relatively low toxicity. However, there are some limitations to using MTB in laboratory experiments. For example, MTB can be difficult to obtain in pure form, and its solubility in aqueous solutions is limited. Additionally, the effects of MTB on cellular processes can be difficult to study due to its low potency.
未来方向
There are a number of potential future directions for research involving MTB. For example, further research could be conducted to better understand the mechanism of action of MTB and its potential therapeutic applications. Additionally, further research could be conducted to better understand the effects of MTB on cellular processes and its potential role in disease pathogenesis. Furthermore, further research could be conducted to identify novel compounds that interact with MTB and to develop methods for synthesizing MTB in pure form.
合成方法
MTB can be synthesized in the laboratory by the condensation of (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acidphenol and prop-2-enoic acid, followed by hydrolysis. Alternatively, MTB can be synthesized from (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acidphenol and ethyl prop-2-enoate by a Knoevenagel condensation. A third method involves the reaction of (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acidphenol and ethyl prop-2-enoate in the presence of a base, such as sodium hydroxide, followed by hydrolysis.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a carbon-carbon double bond, and the introduction of a sulfide group.", "Starting Materials": [ "4-methylthiophenol", "acetic anhydride", "sodium acetate", "ethyl acetate", "sodium hydroxide", "acetic acid", "2-bromo-3-phenylpropenoic acid" ], "Reaction": [ "Step 1: Protection of the thiol group in 4-methylthiophenol with acetic anhydride and sodium acetate to form 4-acetoxythiophenol.", "Step 2: Reaction of 4-acetoxythiophenol with 2-bromo-3-phenylpropenoic acid in the presence of sodium hydroxide to form the intermediate (2E)-3-[4-(acetoxyphenyl)thiophen-2-yl]prop-2-enoic acid.", "Step 3: Hydrolysis of the acetoxy group in the intermediate using sodium hydroxide to form (2E)-3-[4-(hydroxyphenyl)thiophen-2-yl]prop-2-enoic acid.", "Step 4: Reaction of the intermediate with methyl iodide in the presence of potassium carbonate to introduce a methylsulfanyl group and form the final product (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid." ] } | |
CAS 编号 |
140134-65-2 |
分子式 |
C10H10O2S |
分子量 |
194.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



